(-)-Epiafzelechin is a naturally occurring flavan-3-ol, a type of flavonoid that has garnered attention for its potential health benefits, particularly in bone health and antioxidant properties. It is primarily sourced from the leaves of certain plants, including E. acoroides, and exhibits a white crystalline appearance . This compound is classified as a polyphenolic compound, specifically within the category of proanthocyanidins, which are known for their complex structures and significant biological activities .
The synthesis of (-)-epiafzelechin has been achieved through various methods, including total chemical synthesis and extraction from natural sources. One notable approach involves the use of proanthocyanidins as starting materials, which are depolymerized under acidic conditions to yield epiafzelechin derivatives. This method emphasizes regioselective protection and the application of carbon and sulfur nucleophiles to facilitate the synthesis .
A typical synthetic route includes:
The molecular formula of (-)-epiafzelechin is C15H14O7, and its structural representation includes a flavan-3-ol backbone with specific hydroxyl groups that contribute to its biological activity. The stereochemistry is crucial, as the (−) configuration is associated with its specific physiological effects .
Spectroscopic studies have confirmed its structure, revealing distinct peaks corresponding to its functional groups in techniques like high-performance liquid chromatography and electrospray ionization mass spectrometry .
(-)-Epiafzelechin participates in various chemical reactions typical of flavonoids, including oxidation and reduction processes. These reactions can lead to the formation of different derivatives or related compounds that may enhance or modify its biological activities.
For instance, under oxidative conditions, (-)-epiafzelechin can form reactive oxygen species, which may play a role in its antioxidant capacity. Additionally, it can undergo glycosylation reactions to form glycosides that may exhibit altered solubility and bioactivity .
The mechanism of action for (-)-epiafzelechin primarily involves its interaction with cellular signaling pathways related to bone health. It has been shown to promote osteoblast differentiation and mineralization in vitro, suggesting a role in bone formation .
Research indicates that (-)-epiafzelechin enhances alkaline phosphatase activity and collagen synthesis in osteoblastic cells, contributing to improved bone density and strength. This effect is mediated through the activation of specific transcription factors involved in osteogenesis .
(-)-Epiafzelechin appears as a white crystalline powder with high purity (>99% in synthesized forms). It is soluble in organic solvents but has limited solubility in water due to its hydrophobic characteristics.
The compound exhibits strong antioxidant activity, attributed to its ability to scavenge free radicals and reduce oxidative stress. Its chemical stability allows it to maintain efficacy under various environmental conditions .
(-)-Epiafzelechin is primarily studied for its potential health benefits related to:
(-)-Epiafzelechin-containing plants have been integral to traditional healing practices across diverse cultures. In Nepal, the rhizomes of Astilbe rivularis ("Thulo Okhati"), traditionally used as a tonic for uterine and menstrual disorders, were found to contain (-)-epiafzelechin alongside other antioxidant phenolics [3]. Similarly, indigenous communities in Benguet Province, Philippines, utilize numerous medicinal plants, including those potentially containing flavan-3-ols like (-)-epiafzelechin, for treating wounds, coughs, colds, and stomach ailments, highlighting the compound’s likely role in ethnomedical contexts [5]. Celastrus orbiculatus, a plant used in Oriental folk medicine for rheumatoid arthritis, yielded (-)-epiafzelechin as a major anti-inflammatory principle, providing a scientific basis for its traditional use [3]. Furthermore, Cassia sieberiana root bark, used in West African traditional medicine, was identified as a significant source, linking its traditional applications to its phytochemical constituents like (-)-epiafzelechin [4].
(-)-Epiafzelechin demonstrates a broad but specific distribution across various plant families:
Table 1: Major Plant Sources of (-)-Epiafzelechin and Derivatives
Plant Species | Family | Plant Part | Compound Identified | Geographical Region | Citation |
---|---|---|---|---|---|
Cassia sieberiana | Fabaceae | Root bark | (-)-Epiafzelechin | West Africa | [4] |
Celastrus orbiculatus | Celastraceae | Aerial parts | (-)-Epiafzelechin | East Asia | [3] |
Fallopia convolvulus | Polygonaceae | Seeds | (-)-Epiafzelechin-3-O-p-coumarate | Asia, Europe, Northern Africa | [8] |
Astilbe rivularis | Saxifragaceae | Rhizomes | (-)-Epiafzelechin | Nepal (Himalayas) | [3] |
Crataeva religiosa | Capparaceae | Not specified | (-)-Epiafzelechin 5-O-β-D-glucoside | Tropical Asia | [7] |
Acacia chundra | Fabaceae | Not specified | (-)-Epiafzelechin | South Asia | [9] |
(-)-Epiafzelechin exhibits a range of promising biological activities underpinning its pharmacological relevance:
Anti-inflammatory Activity: A cornerstone of its bioactivity is the inhibition of cyclooxygenase (COX) enzymes. (-)-Epiafzelechin isolated from Celastrus orbiculatus demonstrated a dose-dependent inhibition of COX-1 activity (IC₅₀ = 15 µM), exhibiting about 3-fold weaker potency than the reference drug indomethacin [3]. This activity translates in vivo, where oral administration (100 mg/kg) significantly reduced carrageenan-induced paw edema in mice [3]. Furthermore, in silico studies predict binding affinity for COX-2, suggesting a potential broader anti-inflammatory mechanism [9]. The derivative (-)-epiafzelechin-3-O-p-coumarate from F. convolvulus seeds exhibits estrogenic activity with a preference for activating estrogen receptor beta (ERβ) over ERα (4-fold greater relative estrogenic potency in ERβ-transfected cells) [8], which is often linked to anti-inflammatory and potentially anti-proliferative effects.
Antioxidant Activity: (-)-Epiafzelechin is a potent scavenger of free radicals. It demonstrated significant activity in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay [3] [4]. Quantitative assessment revealed an EC₅₀ of 20.9 µM (equivalent to 5.7 µg/mL), confirming its efficacy as an antioxidant agent [6]. This activity is crucial for mitigating oxidative stress implicated in various chronic diseases and Cd-induced toxicity [9].
Enzyme Inhibition: Beyond COX, (-)-Epiafzelechin shows inhibitory potential against other enzymes. It exhibits weak activity against pancreatic lipase (IC₅₀ > 20 µM), contrasting sharply with galloylated or polymerized flavan-3-ols which are strong inhibitors, highlighting the importance of specific structural features (e.g., galloyl moiety) for this particular activity [3]. It also showed negligible anti-acetylcholinesterase activity in studies involving Huperzia species extracts [1].
Therapeutic Potential in Specific Pathologies: Research indicates potential applications in bone health (protection against ovariectomy-induced bone loss) [9], viral infections (predicted inhibition of SARS-CoV-2 3CLpro and RdRp proteins via molecular docking) [9], and mitigating cadmium (Cd)-induced inflammation and oxidative DNA damage (reducing levels of TNF-α, 4HNE, 8-OHdG, COX-2, MDA in rat models, particularly in combination with luteolin and albigenin) [9].
Table 2: Key Pharmacological Activities of (-)-Epiafzelechin
Biological Activity | Experimental Model/Assay | Key Finding | Significance | Citation |
---|---|---|---|---|
COX-1 Inhibition | In vitro enzyme assay | IC₅₀ = 15 µM (~3x less potent than indomethacin) | Mechanism for anti-inflammatory action in traditional medicine (e.g., arthritis) | [3] |
Anti-inflammatory (In Vivo) | Carrageenan-induced mouse paw edema | Significant reduction at 100 mg/kg (oral) | Confirms in vitro COX inhibition translates to whole organism effect | [3] |
Antioxidant (DPPH) | DPPH radical scavenging assay | EC₅₀ = 20.9 µM (5.7 µg/mL) | Potent free radical scavenger, protects against oxidative stress | [1] [6] |
ERβ Selective Agonism | Transiently transfected SKBR3 breast cancer cells | Demonstrated by derivative (-)-epiafzelechin-3-O-p-coumarate (Rhodoeosein) | Potential for targeting ERβ-linked conditions (inflammation, cancer) | [8] |
Mitigation of Cd Toxicity | Cadmium-exposed Wistar rats (w/ luteolin & albigenin) | Significantly reduced TNF-α, 4HNE, 8-OHdG, COX-2, MDA levels | Combinatorial therapy potential for heavy metal toxicity | [9] |
Pancreatic Lipase Inhibition | In vitro enzyme assay | IC₅₀ > 20 µM (Weak activity) | Highlights need for structural modification (e.g., galloylation) for efficacy | [3] |
Despite promising findings, significant knowledge gaps persist regarding (-)-epiafzelechin:
Comprehensive Pharmacological Profiling: While anti-inflammatory and antioxidant activities are established, many potential therapeutic areas remain underexplored. Its effects on cancer pathways (beyond ER modulation), metabolic disorders (diabetes, obesity beyond weak lipase inhibition), neuroprotection, and detailed immunomodulatory effects require systematic investigation [1] [6] [9]. The in silico prediction of anti-viral activity against SARS-CoV-2 proteins needs experimental validation [9].
Mechanism of Action Elucidation: The precise molecular mechanisms underlying its known effects need deeper exploration. For instance, the detailed interaction with COX isoforms (binding site kinetics, allosteric effects) and the pathways involved in its ERβ activity (genomic vs. non-genomic signaling) are not fully characterized [3] [8]. The signaling cascades modulated during its protection against Cd-induced toxicity require further delineation beyond the observed biomarker reduction [9].
Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications (e.g., glycosylation as in C. religiosa [7], esterification as in F. convolvulus [8], or polymerization) influence its bioavailability, stability, and diverse bioactivities is crucial for rational drug design. Why does galloylation dramatically increase lipase inhibition while epiafzelechin itself is weak [3]? Can specific derivatives enhance selectivity for ERβ or other targets?
Biosynthesis and Sustainable Sourcing: The biosynthetic pathways leading to (-)-epiafzelechin in different plant species are not fully mapped. Elucidating these pathways could enable biotechnological production (e.g., via metabolic engineering in microorganisms or plant cell cultures) for a more reliable and scalable supply, reducing dependence on wild plant extraction, especially for less abundant sources [1].
Synergistic Effects: Preliminary evidence suggests enhanced efficacy in combination with other phytochemicals (luteolin, albigenin) against Cd toxicity [9]. Systematic studies exploring synergistic or antagonistic interactions with other bioactive compounds (both natural and synthetic) are lacking but essential for developing effective polypharmacological strategies.
Table 3: Key Structural and Chemical Characteristics of (-)-Epiafzelechin
Characteristic | Detail | Method of Determination | Citation |
---|---|---|---|
Chemical Name | (2R,3R)-2-(4-Hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | IUPAC Nomenclature | [3] [4] |
Synonyms | (-)-Epiafzelechin; Epiafzelechin; Afzelechin, (-)-epi- | Common nomenclature | [3] [6] |
Molecular Formula | C₁₅H₁₄O₅ | HR-MS, Elemental Analysis | [3] [4] [6] |
Molecular Weight | 274.27 g/mol | Calculated from formula, MS | [3] [6] |
CAS Registry Number | 24808-04-6 | Chemical Abstracts Service | [3] [6] |
Physical Appearance | White to off-white powder | Isolation reports | [3] [6] |
Specific Rotation | Reported (specific value often solvent-dependent) | Polarimetry | [4] [8] |
Absolute Configuration | 2R, 3R | NMR, Optical Rotation, Circular Dichroism, Computational (TDDFT) | [4] [8] |
Key Functional Groups | Phloroglucinol A-ring, Catechol B-ring, Chiral C-ring (3-OH cis to 2-H) | NMR (¹H, ¹³C, 2D), MS | [4] [7] [8] |
Common Derivatives | 3-O-Gallate, 3-O-p-Coumarate, 5-O-Glucoside, Polymers | Isolation, MS, NMR | [7] [8] |
Addressing these gaps requires focused research objectives:
These objectives will transform (-)-epiafzelechin from a promising natural product lead into a well-characterized compound with defined therapeutic potential and optimized properties for pharmaceutical development.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: